The synthesis of (S)-2-amino-4-guanidinobutanoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-guanidinobutyric acid with hydrochloric acid, which results in the formation of the hydrochloride salt.
Another method involves enzymatic synthesis, utilizing specific enzymes that catalyze the formation of the guanidine group on the butanoic acid backbone, offering a more environmentally friendly approach.
The molecular structure of (S)-2-amino-4-guanidinobutanoic acid hydrochloride features a chiral center at the second carbon atom, leading to its classification as an optically active compound. The structural formula can be represented in various formats:
(S)-2-amino-4-guanidinobutanoic acid hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are significant in biochemical pathways, especially in metabolic processes involving amino acids.
The mechanism of action of (S)-2-amino-4-guanidinobutanoic acid hydrochloride primarily involves its role as a nitric oxide precursor and potential modulator of neurotransmission:
Research indicates that (S)-2-amino-4-guanidinobutanoic acid hydrochloride may influence pathways related to muscle growth and repair, making it a candidate for therapeutic applications in muscle-wasting diseases.
The physical and chemical properties of (S)-2-amino-4-guanidinobutanoic acid hydrochloride are as follows:
Property | Value |
---|---|
Molecular Weight | 196.64 g/mol |
Density | 1.37 g/cm³ |
Melting Point | 280–282 °C (decomposes) |
Boiling Point | Not specified |
Solubility | Soluble in water |
These properties are essential for understanding its behavior in biological systems and during synthesis.
(S)-2-amino-4-guanidinobutanoic acid hydrochloride has several scientific applications:
(S)-2-Amino-4-guanidinobutanoic acid hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as a chiral α-amino acid derivative with a guanidinium side chain. The parent compound before salt formation is designated as (S)-2-amino-4-guanidinobutanoic acid, reflecting:
Alternative chemical names include L-2-amino-4-guanidinobutyric acid hydrochloride, where the "L" prefix historically references the stereochemistry correlating with L-amino acid configuration. The compound has a standardized CAS Registry Number (1483-00-7) and molecular formula (C₅H₁₃ClN₄O₂) that distinguishes it from the non-charged free base form (C₅H₁₂N₄O₂) [2] [6] [8]. The systematic SMILES notation (Cl.N=C(N)NCCC@HC(=O)O) precisely encodes:
Table 1: Nomenclature and Identifiers
Designation Type | Specification |
---|---|
IUPAC Name | (S)-2-Amino-4-guanidinobutanoic acid hydrochloride |
Synonym | L-2-Amino-4-guanidinobutyric acid hydrochloride |
CAS Registry Number | 1483-00-7 |
Molecular Formula | C₅H₁₃ClN₄O₂ |
Canonical SMILES | Cl.N=C(N)NCCC@HC(=O)O |
Free Base Formula | C₅H₁₂N₄O₂ |
The molecular architecture features three key functional domains arranged along a four-carbon aliphatic chain:
The butanoic acid backbone (C1-C2-C3-C4) links these groups with C2 as the chiral α-carbon and C4 bearing the guanidinyl substituent. The hydrochloride salt influences ionization states, maintaining the guanidinium as -NH-C(=NH₂⁺)NH₂ and the carboxyl as -COOH, while the α-amino group persists as -NH₃⁺. This results in a dicationic species balanced by chloride anion [2] [8]. Molecular weight is calculated as 196.64 g/mol based on elemental composition, with experimental mass spectrometry confirming this value [6] [8].
While direct crystallographic data for this specific hydrochloride salt is limited in the available literature, extensive studies on related guanidinium-amino acid complexes provide robust predictive frameworks. Guanidinium ions (Gdm⁺) form dense hydrogen-bonding networks in crystalline states, primarily through N-H···O interactions with oxygen acceptors [4] [9]. Computational and structural analyses indicate that:
In crystalline amino acid hydrochlorides, chloride ions serve as hydrogen-bond acceptors for both α-NH₃⁺ and guanidinium NH groups. The guanidinium's three equivalent nitrogen sites enable rotational flexibility to maximize hydrogen-bond formation. Protein crystal structures show Gdm⁺ ions preferentially interacting with acidic residues (46% of interactions: 26% Asp, 20% Glu) and proline (19%), forming N-H···O bonds (99.5% prevalence) over N-H···N (0.5%) [4]. Molecular dynamics simulations suggest that optimization of hydrogen-bond networks resolves ambiguities in side-chain orientations and protonation states, particularly for charged residues like this compound [9].
Table 2: Characteristic Hydrogen-Bonding Parameters in Guanidinium Complexes
Parameter | Value/Range | Experimental Method |
---|---|---|
N-H···O Bond Length | 2.8 - 3.0 Å | X-ray Crystallography |
N-H···O Bond Angle | 150 - 170° | X-ray Crystallography |
Interaction Energy (with COO⁻) | -50 to -76 kcal/mol | DFT Calculations |
Predominant Bond Type | N-H···O (99.5%) | Statistical Analysis |
Binding Motif Prevalence | Parallel > Bifurcated > Single | Energy Minimization |
Comparative analysis reveals how structural modifications alter physicochemical properties across guanidinium-containing compounds:
The hydrochloride salt exhibits distinct hydrogen-bonding capabilities versus its non-charged analogues. The crystalline packing efficiency is enhanced by ionic interactions between chloride and both ammonium sites, creating extended networks not observed in zwitterionic forms. Backbone length critically influences molecular conformation: the four-carbon chain constrains guanidinium-carboxylate distance compared to arginine's five-carbon spacer, potentially enhancing intramolecular charge interactions [4] [7].
Enzymatic recognition differences are structurally determined:
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